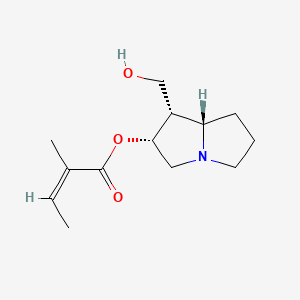

Petasinine

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,8S)-1-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-12-7-14-6-4-5-11(14)10(12)8-15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARVRYBUBTANR-JTPMTOLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CN2CCCC2C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CN2CCC[C@H]2[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601128893 | |

| Record name | (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70474-33-8 | |

| Record name | (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70474-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petasinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070474338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R,7aS)-Hexahydro-1-(hydroxymethyl)-1H-pyrrolizin-2-yl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601128893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETASININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7O38APH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Petasinine

Chromatographic Separation Methods for Petasinine Isolation

Thin-Layer Chromatography Applications

Thin-Layer Chromatography (TLC) is a widely adopted, versatile, and cost-effective analytical technique used extensively in phytochemistry for the separation, identification, and purity assessment of various compounds, including alkaloids.

TLC operates on the principle of differential affinities of compounds for a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or aluminum oxide, coated on an inert plate) and a mobile phase (an organic solvent or solvent mixture). As the mobile phase moves up the plate by capillary action, compounds in the mixture separate based on their polarity and interactions with both phases.

Detailed Research Findings and Data Tables:

This compound has been identified and characterized using TLC in various research contexts. A notable application includes the analysis of an aqueous extract of Hibiscus rosa-sinensis blooms, where this compound was identified with a specific retention factor (Rf) value. The Rf value is a crucial parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin libretexts.org. Rf values typically range from 0.0 to 1.0, with values between 0.1 and 0.8 generally considered informative for good separation umich.eduictsl.net.

The following table presents a specific instance of this compound's identification using TLC:

| Compound | Plant Source | Stationary Phase | Mobile Phase | Rf Value | Citation |

| This compound | Hibiscus rosa-sinensis blooms | Aluminum silica gel 60F | Chloroform:Methanol (B129727) (9:1) | 0.14 |

Note: The Rf value is influenced by several factors, including the type of stationary phase, mobile phase composition, temperature, and chamber saturation ictsl.netlibretexts.org. Reproducibility of Rf values requires strict control over these parameters ictsl.net.

Applications of TLC in relation to this compound and similar compounds include:

Identification of Compounds : TLC allows for the identification of natural products like alkaloids by comparing their Rf values with those of known standards run simultaneously on the same plate ictsl.net.

Purity Assessment : The presence of extra spots on a TLC plate indicates impurities in a sample, enabling purity checks of isolated compounds.

Monitoring Reaction Progress : TLC can be used to quickly assess the progression of chemical reactions by observing the disappearance of starting materials and the appearance of new product spots.

Screening of Plant Extracts : In phytochemistry, TLC is invaluable for initial screening of plant extracts to identify the presence of various phytochemicals and to differentiate the metabolic profiles of plants.

Synthetic Approaches to Petasinine and Its Analogues

Stereoselective Synthesis of Necine Bases

The necine bases are the core amino-alcohol components of pyrrolizidine (B1209537) alkaloids, and their stereoselective synthesis is a fundamental challenge in organic chemistry due to the presence of multiple contiguous stereocenters within their bicyclic structures. Various methodologies have been developed to achieve high stereocontrol.

One notable approach involves an intermolecular carbenoid displacement reaction, which has been successfully applied in the stereoselective synthesis of pyrrolizidine alkaloids such as (+)-heliotridine and (+)-retronecine from (S)-malic acid. This method exploits carbon-carbon bond formation at the α-position to a nitrogen, facilitating the construction of the bicyclic ring system. inchem.org The reaction typically involves the carbenoid displacement of an optically active sulfide, derived from (S)-malic acid, with α-diazomalonate in the presence of rhodium acetate (B1210297). This controls the stereochemistry by promoting nucleophilic attack on the acyliminium salt from the less hindered side, predominantly yielding 2,3-trans-pyrrolidone derivatives. inchem.org

Another strategy for synthesizing necine bases employs radical-mediated approaches. For instance, a Ti(III)-mediated radical cyclization of epoxy-β-aminoacrylate has been described for the stereoselective formation of highly substituted pyrrolidine (B122466) rings, which are then further elaborated through diastereoselective allylation and intramolecular cyclization to yield necine bases like 2-epi-rosmarinecine. springernature.com

Many synthetic routes to the pyrrolizidine alkaloid core, including necine bases, often rely on the chiral pool, utilizing readily available chiral starting materials such as L-proline, malic acid, or carbohydrates. These chiral starting materials provide the initial stereochemical information that is propagated throughout the synthesis.

Asymmetric Synthesis Strategies for Petasinecine

Petasinecine, a key necine base related to Petasinine, has been a target for several asymmetric synthesis efforts, aiming to control its specific stereochemistry.

One effective strategy involves a double reductive cyclisation protocol. This method utilizes the highly diastereoselective conjugate addition of an enantiopure lithium amide to an α,β-unsaturated ester. This step establishes the nitrogen-bearing stereogenic center, followed by enolate functionalization to introduce a second olefinic functionality. Subsequent oxidation of the two terminal olefinic units to a dialdehyde, followed by tandem hydrogenolysis/hydrogenation, efficiently constructs the azabicyclic core. This protocol has been successfully applied in the asymmetric synthesis of various azabicyclic alkaloids, including (-)-petasinecine and (+)-1-epi-petasinecine.

Table 1: Asymmetric Synthesis Yields of Petasinecine and Related Pyrrolizidines

| Compound | Overall Yield (%) | Number of Steps |

| (-)-Macronecine | 21 | ≤ 6 |

| (-)-Petasinecine | 14 | ≤ 6 |

| (-)-1-epi-Macronecine | 10 | ≤ 6 |

| (+)-1-epi-Petasinecine | 19 | ≤ 6 |

| (+)-2-epi-Rosmarinecine | 21 | 13 |

An Ireland-Claisen type rearrangement from L-proline has also been described as a highly diastereoselective method for the synthesis of petasinecine. These asymmetric strategies are crucial for obtaining the desired enantiomers, which often exhibit distinct biological activities.

Chemical Derivatization of this compound

Chemical derivatization involves modifying the functional groups of a compound to alter its properties, often for analytical purposes or to explore new biological activities. This compound, being an ester, contains a secondary hydroxyl group that is esterified. researchgate.net This suggests that modifications to the ester moiety or the hydroxyl group itself could be key areas for derivatization.

General derivatization techniques applicable to compounds like this compound include reactions targeting hydroxyl, amino, carbonyl, and carboxyl groups. These modifications can enhance detectability in chromatographic analyses, improve chromatographic performance, or lead to new analogues with altered biological profiles. Examples of such reactions include esterification, reduction, oxidation, and various substitution reactions. While specific detailed examples of synthetic derivatization of this compound are not extensively documented, the principles of modifying the angeloyl ester moiety or the necine base structure would be central to creating analogues. hmdb.ca

Total Synthesis Strategies for Complex Pyrrolizidine Alkaloids

This compound is an example of a complex pyrrolizidine alkaloid (PA). The total synthesis of such alkaloids is a significant area of research due to their intricate structures, often featuring multiple stereocenters and a bicyclic azabicyclo[3.3.0]octane core. These syntheses serve not only to confirm structural assignments but also to provide access to these compounds for biological evaluation and to develop novel synthetic methodologies.

Many total synthesis approaches for PAs leverage the chiral pool, using readily available enantiopure starting materials like L-proline, malic acid, or various carbohydrates to establish the initial stereochemistry. Other strategies include formal and total syntheses via amino-based substrates, pyrroles, and pyrrolidine-based derivatives. The diverse structural variations and substituent patterns found in PAs have led to numerous reported total syntheses.

Key steps in these syntheses often involve the construction of the pyrrolizidine core through various cyclization reactions, such as intramolecular carbenoid displacements, radical cyclizations, or tandem cyclization protocols. For example, a double reductive cyclization protocol has been successfully applied to synthesize 13 azabicyclic alkaloids or their analogues. The complexity of these syntheses often lies in achieving high stereoselectivity and regioselectivity in the formation of the fused ring system and the introduction of various functional groups.

Structure-Activity Relationship Studies (Synthetic Derivatives)

Structure-Activity Relationship (SAR) studies are fundamental in understanding how structural modifications influence the biological activity of compounds. For pyrrolizidine alkaloids, including this compound, SAR studies on synthetic derivatives are crucial for identifying key pharmacophores and developing compounds with optimized activities.

While detailed SAR studies specifically on synthetic derivatives of this compound are not widely reported, insights can be drawn from studies on related PAs and natural analogs. For instance, in the case of petasin (B38403) (an analogue of this compound, though not a pyrrolizidine alkaloid itself), a double bond at the C11–C12 position and an angeloyl ester moiety were found to be essential for its activity. hmdb.ca This suggests that the nature and position of unsaturation, as well as the structure of the esterifying acid, could significantly influence the activity of this compound derivatives.

More broadly for pyrrolizidine alkaloids, the presence of a C1-C2 double bond in the necine base is a common determinant for hepatotoxicity, indicating a critical structural feature linked to biological effects. This highlights that modifications to the necine base, particularly saturation or unsaturation, can profoundly impact the biological profile of PA derivatives. SAR studies often involve systematic chemical modifications such as reduction, oxidation, esterification, and various substitution reactions to explore the impact of different functional groups and their positions on biological activity. The goal of these studies is to identify simplified yet potent derivatives that could serve as leads for further drug development.

Structural Elucidation Methodologies in Petasinine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules like petasinine. Through the application of one-dimensional and two-dimensional NMR experiments, researchers have been able to map out the complete proton and carbon framework of the molecule.

Carbon-13 NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides indispensable information regarding the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering insights into its electronic environment and functional group attachment. While specific ¹³C NMR data for this compound is not available in the provided search results, the general approach involves assigning signals to quaternary carbons, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are typically employed to differentiate between these carbon types, which is a critical step in assembling the molecular structure.

Proton NMR Applications

Proton (¹H) NMR spectroscopy is fundamental to determining the precise arrangement of hydrogen atoms within the this compound molecule. The chemical shifts of the proton signals, their integration (representing the number of protons), and their coupling patterns (spin-spin splitting) allow for the deduction of the connectivity of protons and their neighboring atoms. Although the specific ¹H NMR spectral data for this compound is not detailed in the search results, the analysis would involve the interpretation of signals corresponding to olefinic, methine, methylene, and methyl protons to piece together the intricate structure of the alkaloid.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the study of fragmentation patterns. This information is vital for confirming the molecular formula and gaining insights into the structural components of this compound.

High-Resolution Mass Spectrometry (e.g., UPLC TOF MS)

High-resolution mass spectrometry (HRMS) techniques, such as Ultra-Performance Liquid Chromatography Time-of-Flight Mass Spectrometry (UPLC TOF MS), are crucial for obtaining the accurate mass of the molecular ion. This precise mass measurement allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. While specific HRMS data for this compound was not found, this method is a standard in the structural elucidation of natural products. The fragmentation patterns observed in the mass spectrum provide further clues about the molecule's structure, as the molecule breaks apart in predictable ways, revealing its constituent substructures.

Spectroscopic Characterization (e.g., UV-Vis, IR, VCD) for Confirming Structural Features

In addition to NMR and MS, other spectroscopic techniques play a supportive yet important role in confirming the presence of specific functional groups and stereochemical features within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores, such as conjugated systems.

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, this would include stretches for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Vibrational Circular Dichroism (VCD) : VCD spectroscopy can be used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light.

Detailed experimental data from these spectroscopic methods for this compound are not available in the provided search results.

Chemical Conversion and Degradation Studies for Structural Confirmation

Chemical conversion and degradation studies have historically been a cornerstone of natural product chemistry for confirming proposed structures. These methods involve subjecting the molecule to specific chemical reactions to yield known compounds or derivatives that are easier to identify. For a pyrrolizidine (B1209537) alkaloid like this compound, this could involve hydrolysis of ester groups or other transformations that simplify the structure and allow for comparison with known compounds, thereby providing definitive proof of its molecular architecture. Specific details of chemical conversion studies performed on this compound are not available in the provided search results.

Biochemical and Pharmacological Research on Petasinine in Vitro and in Vivo Non Human Studies

Interaction with Cellular Signaling Pathways

The sesquiterpenes related to Petasinine exhibit notable interactions with several cellular signaling pathways, influencing cell proliferation, apoptosis, and inflammatory responses. S-Petasin, for instance, has been shown to activate the p53 pathway signaling in melanoma B16F10 and A375 cells in vitro. This activation leads to the induction of cell apoptosis and the inhibition of cell migration, with observed regulation of proteins such as Bcl-2, Bcl-XL, Bax, MMP-2, MMP-9, p21, CDK4, and cyclin D1 sci-hub.senih.gov.

Petasin (B38403) has been reported to inhibit the Akt/mTOR signaling axis in various colorectal cancer cell lines, contributing to its anti-tumor effects imrpress.com. Furthermore, Petasin may interfere with inflammatory effector functions by disrupting signaling events at or proximal to phospholipase C beta (PLCβ) and potentially within the mitogen-activated protein kinase (MAPK) and leukotriene pathways nih.govkarger.comsonar.ch.

A significant finding regarding Petasin is its ability to inhibit mitochondrial respiratory chain complex I (ETCC1). This inhibition leads to an increased intracellular AMP/ATP ratio, subsequently activating AMP-activated protein kinase (AMPK) in cultured cells and in the liver, skeletal muscle, and adipose tissue of mice nih.govacs.org. This mechanism suggests a role for Petasin in modulating glucose metabolism acs.org.

Isopetasin (B1239024) demonstrates specific interactions with transient receptor potential (TRP) channels. It activates TRPA1 channels in human and rodent TRPA1-expressing cells, including rat trigeminal ganglion neurons, resulting in calcium responses and currents headachemedicine.com.brnih.govresearchgate.net. Prolonged exposure to isopetasin can also desensitize TRPV1 and TRPV4 receptors headachemedicine.com.br. This desensitization of TRPA1 and TRPV1 receptor channels by isopetasin leads to a reduction in calcitonin gene-related peptide (CGRP) release from trigeminal afferents, indicating an inhibitory effect on pain signaling pathways nih.govresearchgate.netfrontiersin.orgnih.gov.

In contrast to isopetasin and neopetasin, Petasin alone has been observed to inhibit agonist-mediated intracellular calcium mobilization in human eosinophils karger.comsonar.ch.

Modulatory Effects on Enzyme Activities

The this compound group of compounds exerts modulatory effects on various enzyme activities, particularly those involved in metabolic and inflammatory processes. Petasin is a potent inhibitor of mitochondrial electron transport chain complex I (ETCC1), demonstrating significantly higher activity compared to conventional inhibitors like metformin (B114582) or phenformin (B89758) nih.gov.

In inflammatory contexts, Petasin inhibits phospholipase A2 (PLA2) activity and the translocation of 5-lipoxygenase (5-LO) from the cytosol to the nucleus in stimulated eosinophils nih.govkarger.comsonar.chfrontiersin.org. While Petasin, Isopetasin, and Neopetasin have all been found to inhibit leukotriene synthesis in diverse cellular systems, Isopetasin, but not Petasin, specifically inhibited leukotriene biosynthesis in stimulated peritoneal macrophages of mice karger.comsonar.chfrontiersin.org. It is important to note that neither Petasin nor Isopetasin directly inhibited cyclooxygenase-2 (COX-2) enzyme activity in vitro, although extracts of Petasites hybridus have shown COX-2 and prostaglandin (B15479496) E2 (PGE2) release inhibition headachemedicine.com.brfrontiersin.orgbiomolther.org.

S-Petasin influences lipid metabolism by inhibiting lipogenesis and promoting triacylglycerol turnover in oleic acid-induced HepG2 cells. This is achieved through the downregulation of fatty acid synthetase (FAS) and sterol regulatory element binding proteins-1c (SREBP-1c), and the upregulation of adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), mediated by the AMPK signaling pathway and its regulation of transcriptional factors FKHR and SREBP-1 researchgate.net.

Receptor Binding and Ligand-Target Interactions

Specific binding and interaction with cellular receptors are crucial aspects of the pharmacological profile of this compound compounds. Petasin has demonstrated high-affinity binding to the histamine-H1 receptor karger.com.

Isopetasin is characterized by its specific targeting and activation of the transient receptor potential ankyrin 1 (TRPA1) channel in both human and rodent cells headachemedicine.com.brnih.govresearchgate.net. This interaction leads to an initial neuronal excitation followed by a marked heterologous neuronal desensitization, which is believed to contribute to its anti-migraine effects nih.govresearchgate.net. Additionally, prolonged exposure to isopetasin has been shown to desensitize TRPV1 and TRPV4 receptors headachemedicine.com.br.

Influence on Cellular Homeostasis and Metabolic Pathways in Non-Human Systems

Petasin significantly impacts amino acid metabolism, particularly by severely depleting aspartate levels in tumor cells nih.govresearchgate.net. In a study investigating gut microbial dysbiosis, the downregulation of "this compound" (among other metabolites) was associated with the enrichment of phenylalanine, tyrosine, and tryptophan biosynthesis pathways, suggesting an indirect link where the presence or absence of these compounds influences amino acid metabolic profiles nih.gov. While S-Petasin's direct effect on amino acid catabolism/anabolism is not explicitly detailed, its regulation of lipid synthesis and lipolysis through AMPK signaling involves pathways that are interconnected with amino acid-derived intermediates researchgate.net.

Based on the available research findings, there is no direct evidence specifically detailing the modulation of steroid hormone biosynthesis or metabolism by this compound, Petasin, S-Petasin, or Isopetasin in non-human systems.

Role in Plant Defense Mechanisms (Biological Origin Context)

This compound, a pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring compound found in plants, notably as a minor alkaloid in Petasites japonicus (Japanese butterbur) researchgate.netresearchgate.netinchem.org. Its presence, along with other pyrrolizidine alkaloids, underscores a significant aspect of plant biochemistry: chemical defense against environmental threats. Pyrrolizidine alkaloids are recognized as a widespread group of secondary metabolites, commonly found in plant families such as Asteraceae, Boraginaceae, and Fabaceae researchgate.net.

These alkaloids serve as crucial chemical defense compounds, primarily acting against herbivores researchgate.netresearchgate.net. The defensive efficacy of pyrrolizidine alkaloids, including this compound, stems from their inherent toxicity. Specifically, PAs characterized by a double bond within the necine ring nucleus, an esterified hydroxyl group, and branched carbon in the ester side chains are reported to exhibit high toxicity researchgate.net. This toxicity is a key mechanism by which plants deter feeding by various organisms.

Beyond herbivory, pyrrolizidine alkaloids also contribute to broader plant defense strategies, demonstrating anti-microbial, anti-insect, and anti-fungal properties researchgate.net. This multifaceted defensive capability allows plants to resist invasion from a diverse range of external harmful substances and pathogens, playing a vital role in the co-evolutionary dynamics between plants and other organisms in their ecosystems researchgate.net. The biosynthesis of these phytomolecules is influenced by various natural factors, including soil composition, temperature, and rainfall, which can lead to diversification in their chemical profiles nih.gov.

Analytical Techniques for Petasinine Quantification and Characterization

Advanced Chromatographic Systems for Detection and Separation

Chromatographic techniques are fundamental for separating Petasinine from complex matrices, enabling its subsequent detection and quantification. The hyphenation of chromatography with mass spectrometry provides a powerful tool for both identification and precise measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely utilized and highly effective technique for the analysis of polar compounds like this compound thermofisher.com. It offers significant advantages in terms of speed, sensitivity, selectivity, and versatility, making it a preferred method for the accurate identification and quantification of various natural toxins, including pyrrolizidine (B1209537) alkaloids (PAs) uva.esmdpi.comcontaminantdb.ca.

In serum metabolomics studies, this compound has been successfully detected and quantified using LC-MS/MS, specifically employing Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UPLC QTOF) analysis uva.esmdpi.comresearchgate.net. This high-resolution mass spectrometry (HRMS) approach allows for the comprehensive screening of metabolites and avoids interference from matrix substances mdpi.com. For the analysis of pyrrolizidine alkaloids (PAs), including this compound, reversed-phase ultra-high-performance liquid chromatography and tandem mass spectrometry (RP-U-HPLC-MS/MS) has been employed. Such methods have demonstrated limits of quantification (LOQ) in the range of 0.5–10 μg kg⁻¹ for PAs in complex matrices like oregano and mixed herbal tea jfda-online.com.

General LC-MS/MS parameters for the quantification of complex natural products often involve an electrospray ionization (ESI) source operating in positive mode. Typical source and desolvation temperatures can be set around 150 °C and 450 °C, respectively, with desolvation gas flow at 1000 L h⁻¹ and cone gas flow at 150 L h⁻¹. A capillary voltage of 0.5 kV is common. Data acquisition is frequently performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor and product ions are monitored for quantification and identification mdpi.com.

Table 1: Representative LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Value/Description | Source/Reference |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.com |

| Source Temperature | 150 °C | mdpi.com |

| Desolvation Temperature | 450 °C | mdpi.com |

| Desolvation Gas Flow | 1000 L h⁻¹ | mdpi.com |

| Cone Gas Flow | 150 L h⁻¹ | mdpi.com |

| Capillary Voltage | 0.5 kV | mdpi.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| LOQ Range (for PAs) | 0.5–10 μg kg⁻¹ | jfda-online.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While LC-MS is generally considered more suitable for polar and thermally labile compounds like many pyrrolizidine alkaloids, GC-MS can also be applied, often requiring chemical derivatization to enhance volatility and improve chromatographic behavior uva.essigmaaldrich.comnih.gov.

Interestingly, a predicted GC-MS spectrum for this compound (non-derivatized, 70eV, positive) exists researchgate.net, suggesting its potential for direct analysis under certain conditions. However, for many polar compounds, derivatization is a prerequisite for GC-MS metabolomics analysis mdpi.com. Derivatization involves replacing active hydrogens on polar functional groups (like hydroxyl, amine, and thiol groups) with nonpolar moieties, making the analyte more volatile and less reactive nih.gov. Common derivatization reagents include silylation agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyl dimethylsilyl (TBDMS) derivatives, respectively nih.govmdpi.com. Alkylation is another alternative derivatization reaction researchgate.net.

While GC-MS has been used for the analysis of pyrrolizidine alkaloids, the necessity of derivatization can sometimes complicate the process and may be a reason why LC-MS methods are often preferred for this class of compounds uva.es.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering significant improvements in speed, resolution, and sensitivity scielo.br. UPLC systems utilize columns packed with smaller particles (typically less than 2 µm), which allows for higher pressures and shorter run times while maintaining or improving chromatographic performance scielo.br.

A highly sensitive UPLC-MS-TOF method with a limit of quantification of 2 ppb has been developed for the quantification of naturally occurring pyrrolizidine alkaloids, including this compound, in Petasites hybridus extract mdpi.com. This method leverages the high resolving power of UPLC to separate complex mixtures and the Time-of-Flight (TOF) mass spectrometry for sensitive detection and accurate mass measurements, minimizing matrix interferences mdpi.com.

UPLC systems often employ BEH C18 columns (e.g., 100x2.1 mm, 1.7 µm particle size) mdpi.com. Typical UPLC operational parameters can include flow rates around 0.2–0.5 mL/min, with column temperatures maintained around 30–35 °C nih.govbibliomed.orgresearchgate.net. The reduced solvent consumption and faster analysis times make UPLC an attractive option for high-throughput analysis of this compound and related compounds scielo.brresearchgate.net.

Table 2: General UPLC System Characteristics

| Characteristic | UPLC (Typical) | Traditional HPLC (Comparison) | Source/Reference |

| Particle Size | Less than 2 µm | 3 to 5 µm | scielo.br |

| Maximum Backpressure | Up to 1000 bars | 300-400 bars | scielo.br |

| Column Dimensions | 50-150 x 2.1 mm | 150 x 3.2 mm | scielo.brmdpi.com |

| Flow Rate | 0.2-0.6 mL/min | 3.0 mL/min | scielo.brnih.govresearchgate.net |

| Injection Volume | 1-5 µL | 5 µL | scielo.brnih.gov |

| Column Temperature | 30-65 °C | 30 °C | scielo.brmdpi.comnih.govbibliomed.org |

| Total Run Time | Significantly reduced | Longer | scielo.brnih.gov |

| Resolution, Speed, Sensitivity | Improved | Standard | scielo.br |

Sample Preparation and Extraction Optimization

Effective sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with complex biological or plant matrices. It aims to isolate the analyte of interest, remove interfering compounds, and often concentrate the target compound to improve detection limits.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the rapid and selective purification of analytes prior to chromatographic analysis scielo.brreadthedocs.io. It is particularly effective for removing interfering compounds and concentrating target analytes from complex samples, thereby simplifying the matrix and improving the quality of the subsequent qualitative and quantitative analysis scielo.brreadthedocs.ioresearchgate.net.

For pyrrolizidine alkaloids (PAs), including this compound, solvent extraction followed by a clean-up step using SPE is a commonly applied option, especially in complex food matrices uva.es. A mixed-mode cationic exchange (MCX)-SPE cartridge has been successfully employed for the clean-up of PAs following solvent extraction with 0.05M H2SO4 in 50% methanol (B129727) nih.gov.

The general SPE protocol involves several key steps:

Conditioning : The SPE cartridge is conditioned with appropriate solvents (e.g., methanol followed by water) to prepare the sorbent for sample loading windows.netphenomenex.com.

Loading : The liquid sample, often diluted or adjusted for pH, is passed through the conditioned cartridge. The analyte of interest is retained on the sorbent while many matrix interferences pass through phenomenex.com.

Washing : The cartridge is washed with a solvent that removes remaining interferences without eluting the retained analyte phenomenex.com.

Elution : The analyte is then eluted from the sorbent using a strong solvent that disrupts the interaction between the analyte and the stationary phase phenomenex.com.

SPE can significantly reduce the complexity of a sample, decrease baseline interferences, and enhance detection sensitivity, while also protecting the analytical column from contaminants scielo.br.

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a traditional and versatile separation technique used to isolate compounds based on their differential solubility in two immiscible liquids, typically an organic solvent and an aqueous solution nih.govwikipedia.orgscielo.br. This method is effective for separating polar and non-polar compounds and is commonly employed for sample cleanup and enrichment nih.gov.

For the extraction of compounds from plant materials, LLE can be performed by continuously fractionating extracts with various immiscible solvents, such as hexane, dichloromethane, and ethyl acetate (B1210297) windows.net. This approach allows for the separation of compounds based on their polarity, with non-polar (hydrophobic) compounds tending to move into the organic phase and polar (hydrophilic) compounds remaining in the aqueous phase nih.gov.

In the context of biological samples, LLE has been successfully used to produce protein-free extracts, as demonstrated in the determination of pethidine in human plasma prior to LC-MS/MS analysis sigmaaldrich.com. The efficiency of LLE is influenced by factors such as the choice of extracting solvent, the pH value of the aqueous phase, and the ratio of the volumes of the organic to aqueous phases wikipedia.orgscielo.br. Optimization of these parameters is crucial to ensure preferential distribution of the analyte into the desired phase and achieve high recoveries wikipedia.org. While LLE can be effective, it often requires larger solvent volumes compared to SPE.

Table 3: Comparison of Key Sample Preparation Techniques

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Source/Reference |

| Principle | Analyte retention on solid sorbent, followed by selective elution | Partitioning between two immiscible liquid phases | readthedocs.ionih.gov |

| Selectivity | High, based on sorbent chemistry and wash/elution solvents | High, based on differential solubility and pH control | readthedocs.ionih.gov |

| Solvent Consumption | Generally lower | Can be higher, but miniaturized versions exist | nih.gov |

| Automation Potential | High | Can be automated, but traditionally more manual | nih.gov |

| Matrix Cleanup | Excellent, removes interferences | Effective, especially for protein precipitation | sigmaaldrich.comscielo.br |

| Complex Samples | Highly suitable for complex matrices | Suitable for various matrices, including biological fluids | scielo.brnih.gov |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are fundamental to the quantitative analysis of chemical compounds, including this compound and other pyrrolizidine alkaloids. These techniques leverage the interaction of electromagnetic radiation with matter to provide insights into molecular structure, composition, and concentration wikipedia.org.

Chromatography-Mass Spectrometry (LC-MS and GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely recognized as preferred analytical approaches for the detection and quantification of pyrrolizidine alkaloids and their N-oxides nih.govresearchgate.netnih.gov. These hyphenated techniques combine the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the identification and quantification of individual compounds within complex matrices nih.gov.

Advanced LC-MS techniques, such as Ultra-Performance Liquid Chromatography–Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOFMS) and Reversed-Phase Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (RP-U-HPLC-MS/MS), have been developed for the rapid and accurate determination of numerous PAs nih.gov. For instance, methods for analyzing PAs in Petasites hybridus extracts have utilized UPLC-UV and HPLC-TOF-MS systems. A typical setup might involve an Acquity UPLC™ HSS T3 column (100 mm × 2.1 mm, 1.8 μm) with a gradient elution using a mobile phase composed of ammonium (B1175870) formate (B1220265) (50mM) and acetonitrile (B52724) (0.05% formic acid) at a constant flow rate of 0.25 mL/min nih.gov.

The sensitivity of these methods is critical for detecting trace amounts of PAs. Limits of detection (LODs) reported for pyrrolizidine alkaloids using these techniques demonstrate their high sensitivity, as shown in the table below nih.gov:

| Analytical Method | Analyte Type | Limit of Detection (LOD) |

| UPLC-UV | Pyrrolizidine Alkaloids | 5 μg/mL |

| HPLC-TOF-MS | Pyrrolizidine Alkaloids | 0.001 μg/mL |

Nuclear Magnetic Resonance (NMR) Spectrometry Nuclear Magnetic Resonance (NMR) spectrometry is another powerful spectroscopic tool employed in the analysis of pyrrolizidine alkaloids. It is particularly valuable for the elucidation of chemical structures, providing detailed information on the arrangement of atoms within the molecule wikimedia.orgcontaminantdb.ca.

Other Spectroscopic Techniques Other spectroscopic methods also contribute to the analysis of PAs. Near-infrared (NIR) spectroscopy has been applied for the analysis of PAs in certain matrices like bee pollen nih.gov. Ultraviolet-Visible (UV-Vis) spectroscopy, often coupled with UPLC (UPLC-UV), is utilized for quantitative analysis, relying on the Beer-Lambert law to correlate absorbance with concentration wikipedia.orgnih.gov. Infrared (IR) spectroscopy is useful for identifying functional groups and can be applied for quantitative analysis uni.lu. Thin-layer chromatography (TLC) is also used for the separation and determination of pyrrolizidine alkaloids wikimedia.orgwikidata.org.

Immunoassays and Other Rapid Screening Methods

For rapid detection and screening, particularly in complex samples or for high-throughput analysis, immunoassays and other rapid screening methods offer efficient alternatives to more labor-intensive chromatographic techniques.

Immunoassays Enzyme-linked immunoassay (ELISA) is a prominent immunoassay technique utilized for the analysis of pyrrolizidine alkaloids and their N-oxides, particularly in plant extracts like butterbur nih.govresearchgate.netimrpress.com. Immunoassays leverage the specific binding between an antigen (the target compound, e.g., a PA) and an antibody to detect and quantify the analyte. For instance, an immunoassay employing antibodies against retrorsine (B1680556) has been developed to detect closely related pyrrolizidine alkaloids, such as senecionine, demonstrating a sensitivity of approximately 23 pg (68 fmol) wikidata.org.

Other Rapid Screening Methods While specific rapid screening methods solely for this compound are not extensively detailed in the provided literature, the principles of rapid screening are applicable. General rapid immunoassay protocols, such as lateral flow assays, are designed for the fast, qualitative detection of various substances, including antigens, and could potentially be adapted for the rapid detection of specific pyrrolizidine alkaloids if appropriate antibodies are available nih.govctdbase.org. Furthermore, bioluminescence-based methods have been explored for rapid detection in other contexts, such as identifying antimicrobial substances, highlighting the potential for novel rapid screening approaches based on biological interactions publisherspanel.com.

Computational and Theoretical Studies on Petasinine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule, such as Petasinine, and a biological macromolecule, typically a protein. These methods could be employed to build a three-dimensional model of this compound and simulate its binding to various protein targets. By predicting the preferred binding orientation and calculating the binding affinity, researchers could hypothesize about the biological pathways that this compound might modulate. However, no specific molecular modeling or docking studies for this compound have been documented.

Quantum Chemical Calculations for Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on density functional theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. mdpi.com For this compound, these calculations could be used to determine its optimal three-dimensional geometry, charge distribution, and molecular orbitals (HOMO and LUMO). This information is crucial for understanding its chemical behavior and its potential to interact with biological molecules. At present, there are no published quantum chemical calculations specifically for the this compound molecule.

In Silico Analysis of Biochemical Interactions

In silico analysis encompasses a broad range of computational methods to study biochemical processes. This can include predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as simulating its interactions within a biological system. For this compound, such analyses could forecast its pharmacokinetic profile and potential off-target effects. A comprehensive in silico analysis of this compound's biochemical interactions is yet to be undertaken.

Cheminformatics Approaches for Analog Discovery

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds and their biological activities. nih.gov These approaches could be applied to databases of known sesquiterpenes to identify structural features of this compound that are important for its activity. wikipedia.orgmdpi.com Furthermore, cheminformatics tools could be used to design and screen virtual libraries of this compound analogs with potentially improved properties. As of now, no cheminformatics studies focused on the discovery of this compound analogs have been reported.

Future Directions in Petasinine Research

Elucidation of Remaining Biosynthetic Steps

The complete elucidation of the biosynthetic pathway for Petasinine is a critical future direction. Plant natural products, including pyrrolizidine (B1209537) alkaloids, often involve complex, multi-step enzymatic reactions. Current research in natural product biosynthesis aims to uncover the sequence of enzymatic steps, assign enzyme families, and determine gene function whiterose.ac.ukresearchgate.netnih.gov. Techniques such as chemoproteomics, which identifies functional proteins interacting with substrates, hold promise for accelerating the discovery of key biosynthetic genes frontiersin.org. Recombinant protein expression in model systems like Escherichia coli or Nicotiana benthamiana can be employed for enzymatic characterization and verification of gene roles through reverse genetics approaches like gene silencing whiterose.ac.uk. Overcoming hurdles in pathway elucidation, particularly the dispersed nature of secondary metabolism genes in plants and the lack of efficient genetic manipulation systems, will be key to fully mapping this compound's biosynthesis researchgate.netfrontiersin.org.

Development of Novel Synthetic Routes to this compound and Unique Analogues

Developing novel synthetic routes to this compound and its unique analogues is another significant area for future research. Total synthesis of natural products is a field that continuously seeks new strategies and technologies for constructing complex molecular architectures scripps.edu. Given that this compound is a pyrrolizidine alkaloid, synthetic efforts could draw inspiration from existing methodologies for synthesizing related alkaloid structures, such as those involving aza-Prins cyclizations or Diels-Alder reactions acs.orgresearchgate.netbeilstein-journals.orgnih.gov. The ability to synthesize this compound in the laboratory would not only confirm its proposed structure but also enable the creation of unique analogues. These analogues could feature modified structural elements, allowing for structure-activity relationship (SAR) studies to probe the functional importance of different parts of the molecule. Such synthetic endeavors are vital for exploring the chemical space around this compound and potentially identifying derivatives with altered or enhanced biological properties rsc.org.

Advanced Characterization of Cellular Targets and Molecular Mechanisms

Advanced characterization of this compound's cellular targets and molecular mechanisms is essential for understanding its biological roles. While pyrrolizidine alkaloids, as a class, are known for certain toxicological mechanisms, the specific interactions of individual compounds like this compound at the cellular and macromolecular levels are often unidentified inchem.org. Future research should employ sophisticated biochemical and cellular assays to pinpoint the precise proteins, nucleic acids, or lipids that this compound interacts with. Techniques such as affinity-based probes coupled with mass spectrometry could be utilized to identify direct binding partners. Investigating the downstream signaling pathways affected by this compound's interactions would provide a detailed understanding of its molecular pharmacology. This includes exploring its influence on enzyme activities, receptor binding, and cellular processes, moving beyond general class effects to compound-specific mechanisms nih.gov.

Integration of Omics Data for Systems-Level Understanding of Biological Roles

Integrating omics data for a systems-level understanding of this compound's biological roles represents a cutting-edge future direction. The advent of multi-omics techniques, including genomics, transcriptomics, proteomics, and metabolomics, offers a holistic perspective on biological systems nih.govrsc.org. For this compound, this would involve studying its impact on gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolic profiles (metabolomics) within biological systems. Challenges in integrating these diverse datasets, due to their inherent differences, necessitate advanced computational tools and approaches such as network inference, data integration algorithms, and machine learning nih.govebi.ac.uksib.swissebi.ac.uk. By combining these layers of information, researchers can construct comprehensive models that illustrate how this compound influences cellular pathways and networks, providing insights into its broader biological effects and potential therapeutic or toxicological implications within a complex biological context nih.gov.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Petasinine from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques (column chromatography, HPLC) for purification. Characterization requires spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for structural elucidation (¹H, ¹³C, 2D NMR).

- Mass Spectrometry (MS) for molecular weight and fragmentation patterns.

- X-ray Crystallography for absolute configuration determination (if crystals are obtainable).

Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions .

Q. How can researchers validate the purity of synthesized or isolated this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection.

- Melting Point Analysis to compare with literature values.

- Elemental Analysis for empirical formula confirmation.

Cross-validate results with independent labs to minimize instrumental bias .

Advanced Research Questions

Q. How can contradictory pharmacological data for this compound across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like dosage, solvent carriers, and model organisms.

- Dose-Response Curves : Standardize assays (e.g., IC₅₀ calculations) to enable cross-study comparisons.

- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate this compound’s specific pathways vs. matrix effects .

Q. What strategies address ambiguities in this compound’s stereochemical configuration?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Resolves enantiomeric purity without crystallization.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra.

- Synthetic Derivatization : Create stereoisomers and compare bioactivity to infer configuration .

Q. How should researchers design experiments to distinguish this compound’s direct targets from off-pathway effects?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes.

- CRISPR-Cas9 Screens : Identify genetic knockouts that abolish this compound’s activity.

- Single-Cell RNA Sequencing : Map transcriptional changes in response to graded doses .

Data Management and Reproducibility

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data sharing for this compound research?

- Methodological Answer :

- Metadata Standards : Use ISA-Tab for experimental workflows or CHEMINF for chemical data.

- Repositories : Deposit raw NMR/MS data in PubChem or Zenodo with persistent identifiers (DOIs).

- Machine-Readable Formats : Share spectral data as JCAMP-DX files .

Q. How can researchers mitigate batch-to-batch variability in this compound studies?

- Methodological Answer :

- Quality Control (QC) Samples : Include reference standards in each experimental batch.

- Stability Testing : Monitor degradation under storage conditions (e.g., light, temperature).

- Interlaboratory Studies : Collaborate to establish consensus protocols .

Analytical Techniques Comparison Table

Key Considerations for Experimental Design

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal research transparency .

- Negative Controls : Include solvent-only and unrelated compound controls to isolate this compound-specific effects .

- Data Transparency : Publish full experimental parameters (e.g., NMR spectrometer settings, HPLC gradients) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.